molecular formula C9H8FNO3 B2671386 5-Acetamido-2-fluorobenzoic acid CAS No. 939909-22-5

5-Acetamido-2-fluorobenzoic acid

Cat. No. B2671386
CAS RN: 939909-22-5
M. Wt: 197.165
InChI Key: HGFZDZZEWWPKIB-UHFFFAOYSA-N
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Description

5-Acetamido-2-fluorobenzoic acid is a chemical compound with the CAS Number: 939909-22-5 . It has a molecular weight of 197.17 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C9H8FNO3 . The InChI code is 1S/C9H8FNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 428.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Synthesis and Antitumor Activity

Research into the synthesis and antitumor activity of compounds related to 5-Acetamido-2-fluorobenzoic acid has shown promising results. For instance, derivatives of 5-fluorouracil, a compound related to the fluorobenzoic acid family, have been synthesized and tested for their antitumor effects. Glycine derivatives containing 5-fluorouracil demonstrated certain in vitro antitumor effects against leukemia and liver cancer cells, indicating the potential of these compounds for cancer therapy (Lan Yun-jun, 2011).

Anti-Inflammatory Agents

The development of anti-inflammatory agents has also been a focus of research. For example, 5-Aminobenzo[b]thiophene-2-carboxylic acid, which shares structural similarities with acetamido fluorobenzoic acids, was converted into derivatives showing potent anti-inflammatory activity. This research opens avenues for the development of new anti-inflammatory drugs based on the manipulation of the benzoic acid core structure (M. A. Radwan, M. A. Shehab, S. El-Shenawy, 2009).

Antipsychotic Agents

Another area of application is the development of antipsychotic agents. Derivatives of 2-fluorobenzoyl and related structures have been studied for their potential as novel antipsychotic drugs. These studies have found that certain compounds not interacting with dopamine receptors still exhibit antipsychotic-like profiles in behavioral animal tests, suggesting alternative pathways for therapeutic action (L D Wise et al., 1987).

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .

properties

IUPAC Name

5-acetamido-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFZDZZEWWPKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939909-22-5
Record name 5-acetamido-2-fluorobenzoic acid
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